Cas no 6948-04-5 (2-phenylbutan-2-amine)

2-phenylbutan-2-amine structure
2-phenylbutan-2-amine structure
Product Name:2-phenylbutan-2-amine
Numero CAS:6948-04-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00267777
CID:3035198
PubChem ID:90741
Update Time:2025-09-28

2-phenylbutan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
    • EINECS 244-805-7
    • NSC-55893
    • DTXSID60944794
    • 2-phenyl-2-butylamine
    • Z449373366
    • NS00050578
    • (1-Methyl-1-phenylpropyl)amine
    • AKOS004119629
    • NSC55893
    • Benzenemethanamine, alpha-ethyl-alpha-methyl-
    • (+/-)-2-Amino-2-phenylbutane
    • NS-01141
    • 6948-04-5
    • MFCD00267777
    • 2-phenylbutan-2-amine
    • (+/-)-alpha-Ethyl-alpha-methylbenzylamine
    • (+/-)-1-Methyl-1-phenylpropylamine
    • Benzylamine, alpha-ethyl-alpha-methyl-
    • SNS22EB6X3
    • XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • SCHEMBL155932
    • (1)-1-Methyl-3-phenylpropylamine
    • EN300-72324
    • alpha-Ethyl-alpha-methylbenzenemethanamine
    • AKOS022476877
    • 832-449-0
    • MDL: MFCD00267777
    • Inchi: 1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
    • Chiave InChI: XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • Sorrisi: NC(C)(C1C=CC=CC=1)CC

Proprietà calcolate

  • Massa esatta: 149.12000
  • Massa monoisotopica: 149.120449483Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • PSA: 26.02000
  • LogP: 2.97080

2-phenylbutan-2-amine Informazioni sulla sicurezza

2-phenylbutan-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
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Enamine
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Enamine
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Enamine
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Enamine
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$2638.0 2023-05-03
OTAVAchemicals
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OTAVAchemicals
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